molecular formula C18H28N4O3S B2996128 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide CAS No. 2034323-09-4

1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2996128
CAS No.: 2034323-09-4
M. Wt: 380.51
InChI Key: RPRNGFIXLKSQSO-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a methylsulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the methylsulfonyl group. The synthetic route may involve the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the piperidine scaffold.

    Attachment of the Methylsulfonyl Group: This can be done using sulfonylation reactions, where a sulfonyl chloride reacts with the amine group on the piperidine ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the piperidine and pyridine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as inhibition of specific enzymes or receptors, which could be useful in treating diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.

Comparison with Similar Compounds

1-(methylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    Piperidine Derivatives: Compounds with a piperidine ring, which are known for their biological activity.

    Pyridine Derivatives: Compounds with a pyridine ring, which are commonly used in pharmaceuticals.

    Sulfonyl Compounds: Compounds with a sulfonyl group, which are known for their reactivity and potential biological activity.

The uniqueness of this compound lies in the combination of these structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-26(24,25)22-12-6-16(7-13-22)18(23)20-14-15-4-10-21(11-5-15)17-2-8-19-9-3-17/h2-3,8-9,15-16H,4-7,10-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRNGFIXLKSQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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